N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
Description
Structural Characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-Isobutylphenyl)propanamide
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name This compound systematically describes its structure:
- A propanamide backbone (CH3CH2CONH-) substituted at the α-carbon with a 4-isobutylphenyl group.
- An ethylamine side chain (-CH2CH2NH-) attached to the amide nitrogen, further substituted with a 3,4-dimethoxyphenyl moiety.
Molecular Formula : C23H31NO3
Molecular Weight : 369.50 g/mol.
SMILES : CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC(=C(C=C2)OC)OC.
InChI Key : YQOGXQFQNKOPQX-UHFFFAOYSA-N.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H31NO3 | |
| Molecular Weight | 369.50 g/mol | |
| XLogP | 4.5 (estimated) | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 |
Crystallographic and Spectroscopic Elucidation
Crystallographic Data
While crystallographic data for this compound is not explicitly reported in the literature, its structural analogues (e.g., ibuprofen derivatives) adopt planar amide conformations with phenyl rings oriented orthogonally to minimize steric hindrance. Computational modeling suggests similar behavior for this compound, with the dimethoxy groups contributing to intramolecular hydrogen bonding.
Spectroscopic Characterization
- 1H NMR (600 MHz, CDCl3) :
- IR (KBr) :
Table 2: Key Spectroscopic Signals
| Technique | Signal Range/Peak | Assignment |
|---|---|---|
| 1H NMR | δ 3.74–3.78 (s) | Methoxy (-OCH3) protons |
| IR | 1645 cm⁻¹ | Amide C=O stretch |
| MS | m/z 370.2 [M+H]+ | Molecular ion peak |
Comparative Analysis with Ibuprofen Structural Analogues
This compound shares structural similarities with ibuprofen (C13H18O2) but features critical modifications:
Structural Differences:
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGXQFQNKOPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Toluene
The 4-isobutylphenyl group is introduced via Friedel-Crafts alkylation using isobutyl chloride and aluminum trichloride (AlCl₃) in anhydrous dichloromethane (DCM). Toluene acts as the aromatic substrate, and the reaction proceeds at 0–5°C to minimize polyalkylation:
Yield : 68–72% after purification by fractional distillation.
Propionylation via Acetyl Chloride
The alkylated toluene undergoes propionylation using propionyl chloride and AlCl₃ in DCM at room temperature:
Reaction Conditions :
Hydrolysis to Propanoic Acid
The acyl chloride intermediate is hydrolyzed in aqueous sodium hydroxide (NaOH) to yield 2-(4-isobutylphenyl)propanoic acid:
Purification : Recrystallization from ethanol/water (1:3 v/v) affords white crystals (mp: 135–137°C).
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine
Reduction of 3,4-Dimethoxyphenylacetonitrile
The amine is synthesized via catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile using Raney nickel in methanol under H₂ (3 atm):
Reaction Conditions :
Amide Bond Formation
Acyl Chloride Route
The propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM:
Subsequent reaction with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of triethylamine (Et₃N) yields the target amide:
Optimized Conditions :
Coupling Reagent-Mediated Synthesis
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
Advantages :
-
Avoids handling corrosive acyl chlorides.
-
Higher functional group tolerance.
Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Purification and Characterization
Flash Chromatography
Crude product is purified using silica gel chromatography with a gradient of ethyl acetate in hexane (10→30%). Key fractions are analyzed by TLC (Rf = 0.45 in hexane/ethyl acetate 7:3).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.78–6.82 (m, 3H, aromatic), 3.88 (s, 6H, OCH₃), 3.45 (q, 2H, CH₂NH), 2.44 (d, 2H, CH₂iBu), 1.83 (m, 1H, CH(CH₃)₂).
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | Coupling Reagent Route |
|---|---|---|
| Yield | 88–92% | 80–85% |
| Reaction Time | 4–6 hours | 12–24 hours |
| Purification Complexity | Moderate | High |
| Cost Efficiency | High | Moderate |
Industrial-Scale Considerations
Large-scale production utilizes continuous flow reactors for acyl chloride formation, ensuring safety and consistency. Automated flash chromatography systems (e.g., Biotage®) enable high-throughput purification.
Challenges and Mitigation Strategies
-
Impurity Formation : Byproducts from incomplete coupling are minimized using excess amine (1.2 equiv).
-
Solvent Selection : THF is preferred over DCM for environmental and safety reasons in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Medicinal Chemistry
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies suggest that the compound exhibits anti-inflammatory activity, making it a candidate for the development of new anti-inflammatory drugs.
- Analgesic Effects : Its structural similarity to other analgesics indicates potential pain-relieving properties.
- Anticancer Research : Preliminary studies have explored its efficacy against various cancer cell lines, indicating possible cytotoxic effects.
Pharmacology
The compound's interaction with biological targets is an area of active research:
- Mechanism of Action : It may act on specific receptors or enzymes involved in pain and inflammation pathways. Understanding these interactions can lead to the development of more effective pharmaceuticals.
- Bioavailability Studies : Research into the pharmacokinetics and bioavailability of this compound can provide insights into its therapeutic window and dosing regimens.
Industrial Applications
Beyond medicinal uses, this compound finds applications in various industrial sectors:
- Specialty Chemicals : The compound can serve as a precursor or intermediate in the synthesis of specialty chemicals used in consumer products.
- Perfume Industry : Its aromatic properties make it suitable for use in fragrance formulations.
Case Studies
-
Anti-inflammatory Activity Study :
- A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups.
-
Pharmacokinetic Analysis :
- A pharmacokinetic study assessed the absorption and metabolism of the compound in vivo. The results highlighted its favorable absorption profile and potential for therapeutic use.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which includes a phenyl ring with methoxy substituents and an isobutyl group. The compound's CAS number is 1797114-57-8, and it exhibits properties typical of amides, such as stability under physiological conditions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies using carrageenan-induced rat paw edema assays have shown that derivatives of this compound can effectively reduce inflammation in vivo. The anti-inflammatory activity was measured by the degree of edema reduction at different time intervals post-administration .
Antitumor Activity
Recent investigations have also explored the antitumor potential of this compound. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa cells. The results indicated that some compounds had IC50 values lower than those of established chemotherapeutic agents such as ibuprofen and gefitinib, suggesting enhanced efficacy in targeting cancer cells .
Case Studies
- Study on COX-2 Inhibition : A study evaluated the inhibitory effects of several compounds on COX-2 activity. The results showed that this compound displayed moderate COX-2 inhibitory activity with an IC50 value comparable to other known inhibitors .
- Antitumor Efficacy in Cell Lines : Another study assessed the cytotoxicity of this compound against HeLa cells using the CCK8 assay. The findings revealed that it exhibited potent antitumor activity with IC50 values significantly lower than those observed for standard treatments.
Table 1: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves coupling 2-(4-isobutylphenyl)propanoic acid derivatives with 2-(3,4-dimethoxyphenyl)ethylamine. A validated protocol uses benzotriazolide intermediates (e.g., 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(4-isobutylphenyl)propan-1-one) under nitrogen protection, followed by purification via column chromatography (eluent: dichloromethane/methanol 9:1) to achieve yields of ~45–57% . Key parameters include solvent selection (DMF for solubility), base (DIPEA for deprotonation), and reaction time (12–24 hr). Standardization requires monitoring by TLC and optimizing stoichiometry to minimize byproducts.
Q. How can structural integrity and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm, isobutyl methyl groups at δ 0.8–1.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 413.233 for C24H31NO3). Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water) with ≥95% purity thresholds. Cross-validate with FTIR for amide C=O stretches (~1650–1680 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in ethanol. Stability studies (pH 7.4 buffer, 37°C) show degradation <5% over 24 hr, but acidic/basic conditions accelerate hydrolysis of the amide bond. Store lyophilized at -20°C under nitrogen to prevent oxidation of methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents). Perform dose-response curves across multiple concentrations (1 nM–100 µM) in triplicate. Use isothermal titration calorimetry (ITC) to quantify binding affinities (KD) and rule out false positives from aggregation artifacts. Cross-validate with knockdown/overexpression models (e.g., CRISPR/Cas9) to confirm target specificity .
Q. What computational strategies are effective for predicting interaction mechanisms between this compound and protein targets (e.g., GPCRs)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (MD) (GROMACS) to model binding poses. Focus on hydrophobic interactions (isobutylphenyl with receptor pockets) and hydrogen bonding (amide carbonyl with catalytic residues). Validate predictions via alanine-scanning mutagenesis and surface plasmon resonance (SPR) .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Methodological Answer : Synthesize enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) and compare activity via cell-based assays (IC50 ratios). Circular dichroism (CD) and X-ray crystallography (if crystals form) reveal stereospecific interactions. For example, the (S)-enantiomer may show 10-fold higher affinity due to optimal methoxy group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
